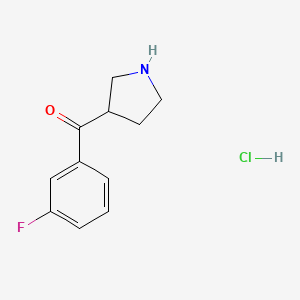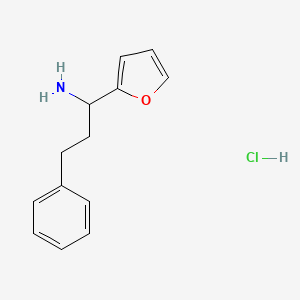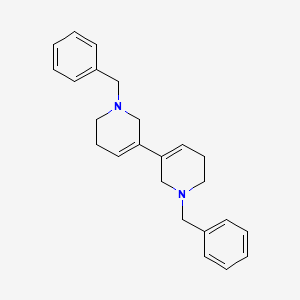
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine
Übersicht
Beschreibung
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine (DBOP) is an organic compound with a bicyclic structure. It is an aromatic hydrocarbon with a molecular formula of C20H20N2. DBOP is a colorless solid that is insoluble in water, but is soluble in organic solvents such as ethanol and ether. DBOP has a melting point of 91-93°C and a boiling point of 241-243°C. It is a versatile compound that has been used for a variety of scientific research applications, ranging from medicinal chemistry to materials science.
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Networks and Coordination Polymers
Supramolecular networks based on 2,2‘-bipyridine moieties have been explored for their potential in forming conjugated metallo-supramolecular networks, notable for their interesting optoelectronic properties. Compounds like Poly{2,2‘-bipyridine-5,5‘-diylethynylene[2,5-bis(2-ethylhexyl)oxy-1,4-phenylene]ethynylene} exhibit potential in ligand-exchange reactions and show emissive properties when complexed with certain metals, indicating applications in areas like sensing and display technologies (Kokil, Yao, & Weder, 2005).
2. Photocatalysis
Coordination polymers with 2,2'-bipyridine have been investigated for their photocatalytic properties. For instance, Mn(II)-based coordination polymers were synthesized and used as photocatalysts for the degradation of organic dyes under UV light, providing insight into the potential use of these materials in environmental remediation and solar energy conversion (Yuan et al., 2020).
3. Photophysics and Electronic Structure Tuning
Fe(II) polypyridines, including those based on 2,2'-bipyridine structures, have been extensively studied for their electronic structure, which is pivotal in their use in molecular electronics, data storage, and dye-sensitized solar cells. The ligand field strength and the electronic properties of these complexes can be fine-tuned by modifying the donor atoms and ligand scaffold, underscoring their adaptability and potential in a range of electronic applications (Bowman et al., 2015).
4. Structural Analysis in Metal Complexes
The synthesis and structural analysis of metal complexes using ligands like 2,2'-bipyridine derivatives have provided valuable insights into the coordination chemistry and the formation of supramolecular structures. These studies lay the groundwork for developing new materials with tailored properties for catalysis, sensing, and other applications (Aldrich-Wright et al., 2007).
Eigenschaften
IUPAC Name |
1-benzyl-5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-3-9-21(10-4-1)17-25-15-7-13-23(19-25)24-14-8-16-26(20-24)18-22-11-5-2-6-12-22/h1-6,9-14H,7-8,15-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZCMFZLYVRJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C2=CCCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



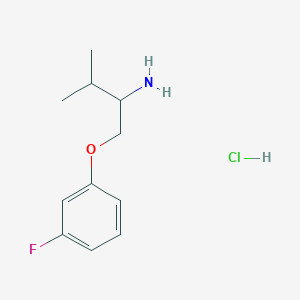

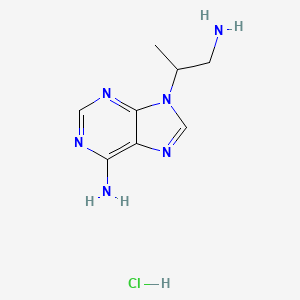
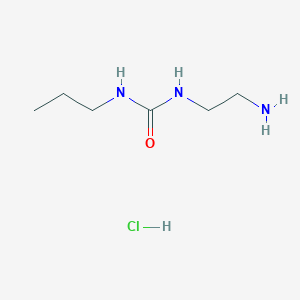

![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
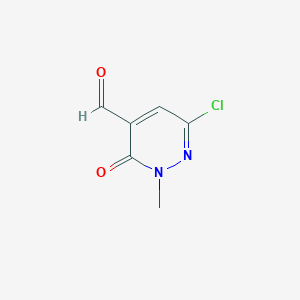

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)
